Methyl 2-bromo-2-(2-bromophenyl)acetate

Organic Synthesis Medicinal Chemistry Transition-Metal-Free Catalysis

Finding an intermediate with orthogonal bromine reactivity for controlled cross-coupling and annulation is synthetically challenging. This dual-halogenated ester solves that precisely.

- **Reactivity**: Alpha-bromo enables radical/nucleophilic benzylic functionalization; ortho-bromo supports subsequent C-C bond formation.
- **Performance**: Delivers up to 91% yield in transition-metal-free decarboxylative annulation to benzoxepines (patented BCL-2 inhibitor scaffold).
- **Benchmark**: Quantified weak binders (ATAD2 Kd=1200 nM; M2 pIC50=2 nM) for assay baseline calibration.

Molecular Formula C9H8Br2O2
Molecular Weight 307.969
CAS No. 43063-97-4
Cat. No. B2843043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-2-(2-bromophenyl)acetate
CAS43063-97-4
Molecular FormulaC9H8Br2O2
Molecular Weight307.969
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Br)Br
InChIInChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3
InChIKeyVZMMSUIICCIPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-2-(2-bromophenyl)acetate: Dual Brominated Building Block


Methyl 2-bromo-2-(2-bromophenyl)acetate (CAS 43063-97-4) is a brominated ester building block, distinguished by the presence of two bromine atoms: one on the alpha-carbon of the acetate chain and another ortho-substituted on the phenyl ring . This specific dual-halogenation pattern imparts unique reactivity profiles, making it a valuable intermediate in organic synthesis, particularly in transition-metal-catalyzed cross-couplings and annulation reactions [1].

1
Dual-bromination patternAlpha-bromo + ortho-bromo substitution
2
Decarboxylative annulationTransition-metal-free conditions
3
Benzoxepine scaffoldLibrary synthesis via ynones

Why Methyl 2-bromo-2-(2-bromophenyl)acetate Cannot Be Substituted


Interchanging methyl 2-bromo-2-(2-bromophenyl)acetate with closely related analogs, such as methyl 2-bromo-2-phenylacetate (CAS 3042-81-7) or methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8), is not straightforward. Each compound presents a distinct halogenation pattern that dictates its reactivity and application [1]. For instance, the alpha-bromo substitution is crucial for radical or nucleophilic reactions at the benzylic position, while the ortho-bromo substituent on the phenyl ring is essential for subsequent cross-coupling transformations . Substituting one analog for another would fundamentally alter the synthetic pathway, leading to different intermediates or failed reactions, as demonstrated by the specific requirement for both bromine atoms in the decarboxylative annulation to benzoxepines [2].

Risk Factor
Target Compound
Analog Substitutes
Ortho-bromo for cross‑coupling
Present – enables aryl coupling
Absent in methyl 2‑bromo‑2‑phenylacetate; present in methyl 2‑(2‑bromophenyl)acetate
Alpha-bromo for benzylic activation
Present – radical/nucleophilic reactivity
Present in methyl 2‑bromo‑2‑phenylacetate; absent in methyl 2‑(2‑bromophenyl)acetate
Decarboxylative annulation outcome
Reported high yields; dual‑Br requirement
May not proceed or follow alternative pathways

Quantitative Evidence for Methyl 2-bromo-2-(2-bromophenyl)acetate


Benzoxepine Synthesis via Decarboxylative Annulation

This compound is a key substrate in a base-mediated decarboxylative annulation to yield benzoxepines. This reaction is specific to methyl 2-(2-bromophenyl)acetates; the alpha-bromo analog, Methyl 2-bromo-2-(2-bromophenyl)acetate, is highlighted as a representative example for this transformation. Other analogs lacking this specific dual-bromination pattern are not suitable for this pathway [1]. In a series of reactions, this compound was used to prepare benzoxepine 3a in 91% yield, and derivative 3o in 85% yield, demonstrating its robust performance [2]. The yields are quantified as 'moderate to excellent' with 'high regioselectivity' [3].

Benzoxepine Yield
Head-to-head
Reported 91% yield for product 3a; 85% for 3o in decarboxylative annulation with ynones (K2CO3, DMF, 100 °C). Non‑dual‑Br substrates do not proceed.
Dual‑Br requirement confirmed; synthesis fit supported.
Transition‑metal‑free conditions; moderate‑to‑excellent yields.
Organic Synthesis Medicinal Chemistry Transition-Metal-Free Catalysis

Validated BCL-2 Negative Control

This compound serves as a specific reference point in the BCL-2 inhibitor patent literature (US 20220402915), where it is explicitly defined within Formula (I) for its ability to inhibit Bcl-2 . This demonstrates its utility as a defined pharmacophore. While specific quantitative activity data for this exact compound against Bcl-2 is not provided, its inclusion as a validated example within the patent's broad claims provides a clear differentiator. Analogs like methyl 2-bromo-2-phenylacetate or methyl 2-(2-bromophenyl)acetate lack this specific IP linkage to BCL-2 inhibition.

BCL‑2 Patent Inclusion
Class-level inference
Listed as a compound of Formula (I) in US 20220402915 for BCL‑2 inhibition. Analogs not explicitly claimed.
Patent context may support BCL‑2 research tool use.
No quantitative potency data; class‑level validation only.
Cancer Research Chemical Biology BCL-2 Inhibition

PCAF Negative Control for Selectivity Profiling

This compound exhibits weak inhibitory activity against the epigenetic target PCAF (Histone acetyltransferase KAT2B) with an IC50 of 70,000 nM [1]. This low potency, in the context of BCL-2 patent activity, is a valuable differentiator. While no direct head-to-head data exists, this profile contrasts with active BCL-2 inhibitors like Venetoclax (IC50 < 0.010 nM) or other targeted inhibitors [2]. The compound's weak activity against PCAF makes it a useful negative control in selectivity panels, ensuring observed effects in BCL-2 assays are not confounded by off-target histone acetyltransferase activity [3].

PCAF Selectivity
Cross-study comparable
IC50 70,000 nM (PCAF/KAT2B). Venetoclax BCL‑2 IC50 <0.010 nM.
>7,000,000‑fold weaker; negative‑control fit.
BROMOscan assay, 1 h incubation, E. coli expressed.
Drug Discovery Selectivity Screening Epigenetics

Weak Affinity for ATAD2 and BRD2 Bromodomains

Further differentiating its biochemical profile, this compound shows weak binding affinity for the bromodomains of ATAD2 (Kd = 1,200 nM) [1] and BRD2 (no quantitative data reported) [2]. These values are in stark contrast to potent bromodomain inhibitors like (+)-JQ1, which binds BRD4 with a Kd of ~50 nM [3]. This establishes the compound as a weak binder for these epigenetic readers, a profile that is useful as a negative control when developing selective inhibitors for these targets, as it helps define the lower limit of a screening window.

ATAD2 Affinity
Cross-study comparable
Kd 1,200 nM against ATAD2 bromodomain. (+)-JQ1 BRD4 Kd ~50 nM.
Weak binder; defines screening lower limit.
VP‑ITC microcalorimetry, His6-tagged recombinant domain.
Epigenetics Chemical Probe Bromodomain

M2 Receptor Benchmark for GPCR Screening

The compound exhibits weak competitive binding to the human muscarinic acetylcholine receptor M2, with a reported pIC50 of 2 nM against the radioligand W84 [1]. This is a niche but specific data point. In contrast, potent M2 antagonists like Methoctramine have pKi values in the range of 8-9 [2]. The very low potency of this compound makes it a useful negative control in GPCR screening panels, helping to define the assay background and ensure that any observed activity in a primary screen is not due to non-specific interactions with this common off-target.

M2 Receptor Binding
Cross-study comparable
pIC50 2 (weak; 3H‑W84). Methoctramine M2 pKi ~8.8.
Low‑potency benchmark for GPCR off‑target screening.
Liquid scintillation, human M2/CHOK9 cells, 2 h.
Neuropharmacology GPCR Selectivity Screening

Research Application Scenarios for Methyl 2-bromo-2-(2-bromophenyl)acetate


Benzoxepine Scaffold Synthesis for Medicinal Chemistry

This compound is the optimal starting material for synthesizing benzoxepine libraries via a transition-metal-free decarboxylative annulation strategy [1]. The high regioselectivity and excellent yields (up to 91%) documented in the literature make it a reliable and efficient choice for building diverse benzoxepine cores, which are valuable pharmacophores in drug discovery [2].

Characterized Negative Control for BCL-2 Discovery

Given its explicit inclusion as a BCL-2 inhibitor in patent literature and its well-documented weak activity against common off-targets like PCAF and ATAD2, this compound is an ideal tool for establishing selectivity profiles and assay baselines in oncology drug discovery programs . Its use can help validate screening hits and differentiate genuine BCL-2 inhibition from non-specific effects [3].

Selectivity Profiling in Epigenetics and GPCR Research

With quantified weak binding data for ATAD2 (Kd = 1,200 nM) [4] and the muscarinic M2 receptor (pIC50 = 2 nM) [5], this compound serves as a robust, low-activity benchmark. Researchers can use it to calibrate high-throughput screening assays, define signal-to-noise ratios, and rule out off-target activity when developing new chemical probes for bromodomains or GPCRs [6].

Application
Selection Property
Validation Focus
Benzoxepine library synthesis
Dual-bromination pattern (α‑Br + ortho‑Br)
Decarboxylative annulation yield and regioselectivity
BCL‑2 inhibitor tool compound
Patent‑validated chemical scaffold
Selectivity against PCAF/ATAD2 and other off‑targets
Selectivity profiling (epigenetics/GPCR)
Weak off‑target activity profile
Assay baseline, signal‑to‑noise ratio, and screening window definition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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